Ethyl (2-benzoyl-4-chlorophenyl)carbamate
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Overview
Description
Ethyl (2-benzoyl-4-chlorophenyl)carbamate is an organic compound with the molecular formula C16H14ClNO3 It is a derivative of carbamate, featuring a benzoyl group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-benzoyl-4-chlorophenyl)carbamate typically involves the reaction of 2-benzoyl-4-chloroaniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-benzoyl-4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Ethyl (2-benzoyl-4-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (2-benzoyl-4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The benzoyl and chlorophenyl groups contribute to the compound’s affinity for the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Ethyl (5-Benzoyl-1H-benzimidazol-2-yl)carbamate: A similar compound with a benzimidazole ring instead of a chlorophenyl group.
Methyl (5-Benzoyl-1H-benzimidazol-2-yl)carbamate: Another related compound with a methyl group instead of an ethyl group.
Uniqueness
Ethyl (2-benzoyl-4-chlorophenyl)carbamate is unique due to its specific combination of benzoyl and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
69565-58-8 |
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Molecular Formula |
C16H14ClNO3 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
ethyl N-(2-benzoyl-4-chlorophenyl)carbamate |
InChI |
InChI=1S/C16H14ClNO3/c1-2-21-16(20)18-14-9-8-12(17)10-13(14)15(19)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,18,20) |
InChI Key |
IDWZJSVMZVUKLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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